molecular formula C18H18N4O2S B3001391 2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide CAS No. 482646-13-9

2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide

Cat. No. B3001391
CAS RN: 482646-13-9
M. Wt: 354.43
InChI Key: DRZJLOOZLBTLAL-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains functional groups such as a triazole ring, a phenyl ring, a thioether, and an acetamide group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would include a triazole ring attached to a phenyl ring and a thioether linkage to an acetamide group . The presence of these groups could influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the acetamide group could influence its solubility in different solvents .

Scientific Research Applications

Anti-Inflammatory Activities

A study by Bhati (2013) described the synthesis of compounds related to 2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide, demonstrating their potent anti-inflammatory activity, surpassing phenyl butazone in effectiveness (Bhati, 2013).

Anthelmintic Activities

Kumar and Sahoo (2014) synthesized N-substituted phenoxy acetamide derivatives, showing significant anthelmintic activity, suggesting potential use in parasitic worm infections (Kumar & Sahoo, 2014).

Molecular Structure and Synthesis Optimization

Hotsulia and Fedotov (2019) focused on optimizing synthesis conditions and investigating the properties of N-R-2-(5-(5-methyl-1 H -pyrazole-3-yl)-4-phenyl-4 H -1,2,4-triazole-3-ylthio)acetamides, highlighting the chemical process adaptations for different properties (Hotsulia & Fedotov, 2019).

Antimicrobial Activity

Liao et al. (2017) synthesized phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, which showed promising results against various plant fungi and bacteria, indicating potential for agricultural or medicinal applications (Liao et al., 2017).

Inhibition of Mushroom Tyrosinase

Hassan et al. (2022) evaluated novel 1,2,4-triazole based compounds for their inhibitory activity against mushroom tyrosinase, identifying promising candidates for anti-melanogenesis drugs (Hassan et al., 2022).

Anti-Proliferative Activity

Ali et al. (2022) synthesized a library of 1,2,4-triazoles and evaluated their urease and anti-proliferative activities, finding several compounds with promising potential for further study (Ali et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising activity in preliminary studies, it could be further optimized and studied for potential use in various fields .

properties

IUPAC Name

2-[[5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-7-5-6-10-15(13)24-11-17-20-21-18(25-12-16(19)23)22(17)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZJLOOZLBTLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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